2H-Pyrrolo[3,4-D]thiazole
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Overview
Description
2H-Pyrrolo[3,4-D]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,4-D]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thioamides in polar solvents or under solvent-free conditions . Another approach involves the use of Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF–DMA) to form intermediate thiazolidine-4-thiones, which then undergo condensation with hydrazine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[3,4-D]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings .
Scientific Research Applications
2H-Pyrrolo[3,4-D]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[3,4-D]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, ultimately resulting in cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
2H-Pyrrolo[3,4-D]thiazole can be compared with other similar heterocyclic compounds, such as:
Pyrazolo[3,4-D]thiazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
Pyrrolo[2,1-B]thiazole: Another fused heterocycle with different ring fusion.
Thiazolo[4,5-B]pyridine: Contains a thiazole ring fused to a pyridine ring.
Properties
CAS No. |
72332-80-0 |
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Molecular Formula |
C5H4N2S |
Molecular Weight |
124.17 g/mol |
IUPAC Name |
2H-pyrrolo[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C5H4N2S/c1-4-5(2-6-1)8-3-7-4/h1-2H,3H2 |
InChI Key |
DVMACYXGEXJBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=NC=C2S1 |
Origin of Product |
United States |
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